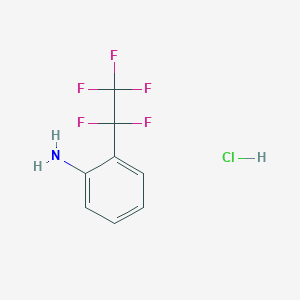
2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride is a fluorinated aromatic amine compound with the molecular formula C8H7ClF5N and a molecular weight of 247.59 g/mol . This compound is characterized by the presence of a pentafluoroethyl group attached to the aniline ring, making it a unique and valuable chemical in various research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride typically involves the reaction of 2-(1,1,2,2,2-Pentafluoroethyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:
C8H6F5N+HCl→C8H7ClF5N
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions
2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(1,1,2,2,2-Pentafluoroethyl)aniline
- 2-(1,1,2,2,2-Trifluoroethyl)aniline
- 2-(1,1,2,2,2-Tetrafluoroethyl)aniline
Uniqueness
2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, reactivity, and selectivity, making it valuable in various research and industrial applications .
生物活性
2-(1,1,2,2,2-Pentafluoroethyl)aniline;hydrochloride (CAS No. 63281-48-1) is a fluorinated aromatic amine that has garnered interest in various fields including medicinal chemistry and biochemistry. The unique properties imparted by the pentafluoroethyl group enhance its lipophilicity and biological activity, making it a valuable compound for research and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pentafluoroethyl substituent increases the compound's ability to penetrate biological membranes, facilitating its interaction with biomolecules. This mechanism allows the compound to modulate various biochemical pathways, which can lead to therapeutic effects in different biological systems.
Biological Activity Overview
The compound has been investigated for its potential applications in several areas:
- Enzyme Interactions : It has been used to study the effects on enzyme activity and protein modifications.
- Drug Development : The compound is being explored as a pharmaceutical intermediate due to its favorable properties.
- Antimicrobial Activity : Initial studies suggest potential efficacy against various bacterial strains and fungi .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Cytotoxicity Assays :
Cell Line IC50 (µM) Comparison HepG2 14.8 Higher than cisplatin MCF-7 49.8 Comparable activity - Mechanistic Studies :
-
Fluorinated Compounds in Medicine :
- A review highlighted the role of fluorinated compounds in enhancing drug efficacy through improved metabolic stability and increased binding affinity at target sites. The incorporation of the pentafluoroethyl group has been shown to significantly enhance the pharmacological profile of related compounds .
The synthesis of this compound typically involves reacting 2-(1,1,2,2,2-Pentafluoroethyl)aniline with hydrochloric acid under controlled conditions:
This reaction yields the hydrochloride salt form of the compound which is crucial for its solubility and biological activity .
属性
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N.ClH/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14;/h1-4H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUINFWDLJTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














